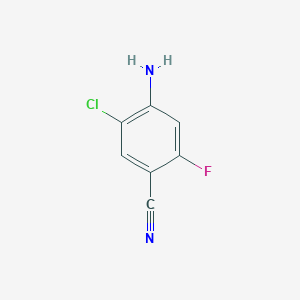

4-Amino-5-chloro-2-fluorobenzonitrile

Description

4-Amino-5-chloro-2-fluorobenzonitrile (CAS: 1443253-03-9) is a substituted benzonitrile derivative with the molecular formula C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol. It features an amino group (-NH₂) at the 4-position, chlorine at the 5-position, fluorine at the 2-position, and a nitrile (-CN) functional group at the 1-position of the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules due to its electron-withdrawing substituents and structural versatility .

Properties

IUPAC Name |

4-amino-5-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUGAORSTZPARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-fluorobenzonitrile typically involves the reaction of 4-chloro-2-fluoroaniline with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzonitriles.

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

- Substituted benzonitriles

- Nitro or nitroso derivatives

- Amino derivatives

Scientific Research Applications

Antibacterial Agents

4-Amino-5-chloro-2-fluorobenzonitrile is utilized in the synthesis of various antibacterial compounds. It serves as a key intermediate in the preparation of quinolone derivatives, which are known for their efficacy against a range of bacterial infections. The presence of fluorine and chlorine substituents enhances the biological activity and pharmacokinetic properties of these derivatives.

Kinase Inhibitors

The compound has been employed in the development of kinase inhibitors, which are crucial in cancer therapy. For instance, it can be used to synthesize aminobenzo[b]thiophene derivatives that exhibit potent inhibitory activity against specific kinases involved in tumor growth and proliferation .

Agrochemical Applications

This compound is also relevant in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. The introduction of halogen atoms into aromatic compounds often enhances their efficacy and selectivity against target pests while minimizing environmental impact.

Building Block for Complex Molecules

This compound acts as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of pharmaceuticals and other fine chemicals .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Nitration followed by reduction : Starting from chlorinated benzonitriles.

- Fluorination reactions : Utilizing fluorinating agents to introduce the fluorine atom at the desired position.

Case Study 1: Development of Antibacterial Quinolones

A study demonstrated the successful use of this compound as an intermediate for synthesizing novel quinolone derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The modifications introduced by the chlorine and fluorine atoms were crucial for enhancing the compounds' potency and selectivity .

Case Study 2: Kinase Inhibitor Synthesis

Research has shown that derivatives synthesized from this compound displayed promising results as kinase inhibitors. These compounds were tested against various cancer cell lines, showing effective inhibition of cell proliferation, thus highlighting their potential as therapeutic agents in oncology .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of antibacterial agents and kinase inhibitors | Enhanced biological activity |

| Agrochemicals | Intermediate for herbicides and pesticides | Improved efficacy |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-Amino-5-chloro-2-fluorobenzonitrile to other substituted benzonitriles are critical for understanding its reactivity and applications. Below is a detailed comparison with five closely related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Differences |

|---|---|---|---|---|---|

| This compound | 1443253-03-9 | C₇H₄ClFN₂ | 170.57 | -NH₂ (4), -Cl (5), -F (2), -CN (1) | Reference compound |

| 4-Amino-2-chloro-5-fluorobenzonitrile | 1228376-68-8 | C₇H₄ClFN₂ | 170.57 | -NH₂ (4), -Cl (2), -F (5), -CN (1) | Chlorine and fluorine positions swapped |

| 5-Amino-2-fluorobenzonitrile | 37705-82-1 | C₇H₅FN₂ | 133.15 | -NH₂ (5), -F (2), -CN (1) | Lacks chlorine; amino group at position 5 |

| 4-Amino-5-fluoro-2-hydroxybenzonitrile | 162437-93-6 | C₇H₅FN₂O | 162.12 | -NH₂ (4), -F (5), -OH (2), -CN (1) | Hydroxyl replaces fluorine at position 2 |

| 4-Amino-2,5-difluorobenzonitrile | 112279-61-5 | C₇H₄F₂N₂ | 154.11 | -NH₂ (4), -F (2,5), -CN (1) | Two fluorine atoms instead of chlorine |

| 4-Amino-2-ethoxy-5-fluorobenzonitrile | 1420800-17-4 | C₉H₉FN₂O | 180.18 | -NH₂ (4), -OCH₂CH₃ (2), -F (5), -CN (1) | Ethoxy group replaces chlorine at position 2 |

Key Observations :

Positional Isomerism: 4-Amino-2-chloro-5-fluorobenzonitrile (CAS: 1228376-68-8) shares the same molecular formula and weight as the target compound but differs in the positions of chlorine and fluorine. This positional swap significantly alters electronic effects, impacting reactivity in cross-coupling reactions .

Substituent Effects: The absence of chlorine in 5-Amino-2-fluorobenzonitrile (CAS: 37705-82-1) reduces steric hindrance and lipophilicity, making it less suitable for hydrophobic drug design compared to the target compound .

Electronic Modulation: 4-Amino-2,5-difluorobenzonitrile (CAS: 112279-61-5) replaces chlorine with fluorine, increasing electron-withdrawing effects and altering resonance properties in heterocyclic synthesis . The ethoxy group in 4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS: 1420800-17-4) introduces steric bulk and polarity, affecting solubility and metabolic stability .

Biological Activity

4-Amino-5-chloro-2-fluorobenzonitrile (CAS Number: 1443253-03-9) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a benzene ring substituted with an amino group, a chlorine atom, and a fluorine atom, along with a nitrile functional group. This unique combination of substituents contributes to its reactivity and biological properties.

Structural Formula

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalytic activity. Additionally, it may modulate signal transduction pathways through receptor interactions .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, compounds designed based on similar structures have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited promising results in inhibiting cell proliferation across multiple cancer types .

Table 1: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SNB-19 | 10 | Tubulin inhibition |

| NCI-H460 | 12 | Apoptosis induction | |

| A549 | 15 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be comparable to standard antibiotics .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 8 | 17 |

| S. aureus | 10 | 15 |

Case Studies

- Anticancer Evaluation : A series of compounds derived from this compound underwent anticancer evaluation against nine different cancer cell lines as per the National Cancer Institute protocol. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

- Antimicrobial Studies : In another study focusing on antimicrobial properties, derivatives demonstrated effective inhibition against various bacterial strains, showcasing the compound's potential as a lead structure for developing new antibiotics .

Applications in Drug Development

Due to its biological activities, this compound is being explored as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its role in drug discovery includes serving as a building block for more complex organic molecules with therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-amino-5-chloro-2-fluorobenzonitrile analogs?

- Methodology : Utilize nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, halogenated benzonitriles (e.g., 3,5-Dichloro-4-fluorobenzonitrile) can undergo amination using NH₃/copper catalysts . Monitor regioselectivity via HPLC (≥95% purity criteria as in ) and confirm intermediates via IR (C≡N stretch ~2220 cm⁻¹) .

- Key Considerations : Optimize reaction temperature (e.g., 80–120°C) and solvent polarity to avoid byproducts like dehalogenated species .

Q. How can I verify the purity and structural integrity of this compound derivatives?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards (e.g., >97% purity as per ) .

- Structural Confirmation : Employ ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -Cl, -F, -CN) influence reaction pathways in fluorinated benzonitrile systems?

- Mechanistic Insight : Fluorine’s strong electron-withdrawing effect increases electrophilicity at the ortho/para positions, facilitating NAS. Chlorine’s inductive effect may stabilize intermediates (e.g., Meisenheimer complexes). Computational DFT studies (e.g., PubChem data ) can model charge distribution and predict reaction sites.

- Case Study : In 5-Amino-2-chloro-4-fluorobenzoic acid (CAS 172404-33-0), the -COOH group directs substitution away from the amino group, highlighting steric and electronic interplay .

Q. What are the stability challenges for this compound under varying storage conditions?

- Degradation Pathways : Hydrolysis of the nitrile group (-CN → -COOH) in humid environments or photooxidation of the amino group (-NH₂ → -NO₂) under light .

- Mitigation Strategies : Store in inert atmospheres (N₂/Ar) at -20°C, as recommended for similar halogenated aromatics . Use amber vials to prevent photodegradation .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for fluorinated benzonitriles?

- Troubleshooting :

- Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts.

- Dynamic Processes : Variable-temperature NMR can identify conformational changes (e.g., hindered rotation in -NH₂ groups) .

- Cross-Validation : Compare with X-ray crystallography data (e.g., PubChem entries ).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.